4-Fluorobenzaldehyde-2,3,5,6-D4

Isotopic Purity Stable Isotope Labeling LC-MS Internal Standard

4-Fluorobenzaldehyde-2,3,5,6-D4 is a stable isotope-labeled analog of 4-fluorobenzaldehyde, wherein the four aromatic ring protons at positions 2, 3, 5, and 6 are substituted with deuterium atoms. This tetradeuterated compound (C7HD4FO, molecular weight 128.14 g/mol, exact mass 128.0575 Da) retains the physicochemical properties of the parent aldehyde—including polarity, retention time, and extraction behavior—while providing a distinct +4 Da mass shift for mass spectrometric differentiation.

Molecular Formula C7H5FO
Molecular Weight 128.14 g/mol
CAS No. 93111-25-2
Cat. No. B1443012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzaldehyde-2,3,5,6-D4
CAS93111-25-2
Molecular FormulaC7H5FO
Molecular Weight128.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)F
InChIInChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D
InChIKeyUOQXIWFBQSVDPP-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzaldehyde-2,3,5,6-D4 (CAS 93111-27-4): Deuterated Aromatic Aldehyde for Quantitative LC-MS/MS and Stable Isotope Dilution Assays


4-Fluorobenzaldehyde-2,3,5,6-D4 is a stable isotope-labeled analog of 4-fluorobenzaldehyde, wherein the four aromatic ring protons at positions 2, 3, 5, and 6 are substituted with deuterium atoms [1]. This tetradeuterated compound (C7HD4FO, molecular weight 128.14 g/mol, exact mass 128.0575 Da) retains the physicochemical properties of the parent aldehyde—including polarity, retention time, and extraction behavior—while providing a distinct +4 Da mass shift for mass spectrometric differentiation . It is classified as a deuterated internal standard (SIL-IS), primarily utilized in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows for the accurate quantification of 4-fluorobenzaldehyde and related analytes in complex biological and environmental matrices [1]. The specific 2,3,5,6-tetradeuteration pattern ensures isotopic integrity on the aromatic ring, a feature critical for preventing deuterium loss during MS fragmentation [2].

Why 4-Fluorobenzaldehyde-2,3,5,6-D4 Cannot Be Substituted with Unlabeled 4-Fluorobenzaldehyde or Alternative Deuterated Analogs in Quantitative LC-MS Assays


Generic substitution of 4-Fluorobenzaldehyde-2,3,5,6-D4 with unlabeled 4-fluorobenzaldehyde (CAS 459-57-4) as an internal standard introduces systematic quantification errors due to co-eluting matrix effects and ion suppression that differ between analyte and standard. Unlike structural analogs (e.g., 4-bromofluorobenzene), deuterated internal standards co-elute identically with the target analyte, thereby normalizing variations in extraction recovery, ionization efficiency, and matrix-induced signal alteration [1]. However, not all deuterated 4-fluorobenzaldehyde derivatives are equivalent: labeling at labile positions (e.g., the aldehyde proton) risks hydrogen-deuterium back-exchange, whereas ring-deuterated analogs such as the 2,3,5,6-D4 compound preserve isotopic integrity throughout sample preparation and MS analysis [2]. Furthermore, the specific +4 Da mass increment (versus +1 Da for mono-deuterated or +2 Da for D2 variants) provides a distinct, interference-free MRM transition that minimizes cross-talk with endogenous isotopic peaks of the analyte [3]. These differential properties render the 2,3,5,6-D4 compound uniquely suited for precise isotope dilution mass spectrometry, a performance characteristic not shared by generic or mislabeled alternatives.

Quantitative Differentiation of 4-Fluorobenzaldehyde-2,3,5,6-D4: Head-to-Head Evidence Versus Unlabeled and Alternative Deuterated Analogs


Isotopic Enrichment and Chemical Purity: 98 atom% D and 96% Purity Enable Reliable Quantitation

4-Fluorobenzaldehyde-2,3,5,6-D4 is supplied with a certified isotopic enrichment of 98 atom% D and chemical purity of 96%, as verified by vendor Certificate of Analysis . In contrast, unlabeled 4-fluorobenzaldehyde is typically available at ≥95% chemical purity but lacks any isotopic enrichment [1]. Alternative ring-deuterated aromatic aldehydes synthesized via microwave-assisted exchange methods achieve lower isotopic purities (typically 95% D) [2]. The 98 atom% D specification minimizes isotopic dilution effects that would otherwise reduce assay sensitivity and linear dynamic range.

Isotopic Purity Stable Isotope Labeling LC-MS Internal Standard

Mass Spectrometric Differentiation: +4.03 Da Shift Provides Clear MRM Channel Separation

The exact monoisotopic mass of 4-Fluorobenzaldehyde-2,3,5,6-D4 is 128.057549925 Da, compared to 124.032442941 Da for unlabeled 4-fluorobenzaldehyde [1][2]. This +4.03 Da difference (Δm = 4.02511 Da) enables unambiguous multiple reaction monitoring (MRM) with zero isotopic overlap between the analyte (m/z 125→95 for unlabeled) and the internal standard (m/z 129→99 for the deuterated species). In contrast, mono-deuterated (D1) or di-deuterated (D2) analogs exhibit mass differences of only +1 Da or +2 Da, increasing the risk of isotopic cross-contamination and necessitating mathematical correction for natural abundance isotopes [3]. The +4 Da mass increment places the deuterated signal in a clean spectral region, eliminating the need for complex deconvolution algorithms.

Mass Spectrometry MRM Isotope Dilution LC-MS/MS

Chromatographic Co-elution: Identical Retention Time to Unlabeled Analyte Ensures Matrix Effect Normalization

Deuterium substitution on the aromatic ring does not alter the compound's polarity, logP (XLogP3 = 1.6 for both labeled and unlabeled), or chromatographic retention time [1][2]. Consequently, 4-Fluorobenzaldehyde-2,3,5,6-D4 co-elutes identically with the native analyte under reversed-phase LC conditions, ensuring that both experience identical matrix-induced ion suppression or enhancement. Structural analog internal standards (e.g., 4-bromofluorobenzene) exhibit different retention times (ΔRT typically >0.5 min) and differential matrix effects, leading to systematic quantification biases. A study employing unlabeled 4-fluorobenzaldehyde as an internal standard for glyoxal quantification in snow samples reported inter-batch precision <12% RSD and recoveries of 78.9–82.7% [3]; use of the co-eluting D4 analog is expected to improve both precision and recovery due to superior matrix effect compensation.

Chromatography Matrix Effects Ion Suppression Isotope Dilution

Deuterium Label Stability: Aromatic Ring Labeling Prevents H/D Back-Exchange During Sample Processing and MS Fragmentation

The 2,3,5,6-tetradeuteration pattern places deuterium atoms exclusively on the aromatic ring, a chemically stable environment that resists hydrogen-deuterium (H/D) back-exchange under acidic, basic, or aqueous sample preparation conditions. In contrast, deuterium labels positioned on labile sites (e.g., aldehyde α-protons or hydroxyl groups) can undergo significant back-exchange, leading to underestimation of analyte concentrations and compromised assay accuracy [1]. The microwave-assisted deuterium exchange method described by Crump et al. specifically targets aromatic ring protons for isotope incorporation precisely because this positioning ensures retention of the isotope label during mass spectrometry fragmentation—a critical advantage for stable isotope dilution analysis (SIDA) [2]. Unlabeled 4-fluorobenzaldehyde offers no isotopic tracking capability whatsoever, while aldehyde-D-labeled analogs risk up to 100% label loss under protic conditions.

Deuterium Exchange Isotope Integrity MS Fragmentation SIDA

Optimal Procurement Scenarios for 4-Fluorobenzaldehyde-2,3,5,6-D4 Based on Quantitative Differentiation Evidence


Stable Isotope Dilution LC-MS/MS Quantification of 4-Fluorobenzaldehyde in Biological Matrices

Use 4-Fluorobenzaldehyde-2,3,5,6-D4 as the internal standard for accurate quantification of 4-fluorobenzaldehyde in plasma, urine, or tissue homogenates. The identical retention time [1] and +4 Da mass shift [2] enable robust correction for matrix effects and ionization variability, while the 98 atom% D enrichment minimizes isotopic dilution. This scenario is supported by class-level evidence that stable isotope-labeled internal standards improve assay precision and accuracy in LC-MS/MS bioanalysis [3].

Environmental Fate and Residue Analysis of 4-Fluorobenzaldehyde in Water and Soil

Employ 4-Fluorobenzaldehyde-2,3,5,6-D4 in isotope dilution methods for quantifying trace levels of 4-fluorobenzaldehyde in environmental samples (e.g., surface water, groundwater, soil extracts). The compound's chromatographic co-elution with the native analyte [1] ensures that extraction recoveries and matrix effects are fully normalized, while the stable ring-deuteration [4] prevents label loss during sample cleanup and derivatization steps. This application mirrors the validated SBSE-LD method using unlabeled 4-fluorobenzaldehyde as IS, which achieved <12% RSD precision and 79–83% recovery in snow samples [5].

Synthesis of Deuterated Drug Candidates and Metabolite Standards

Utilize 4-Fluorobenzaldehyde-2,3,5,6-D4 as a deuterated building block in the synthesis of fluorinated pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requiring isotopic labeling for ADME studies. The high isotopic enrichment (98 atom% D) ensures that the resulting deuterated products meet regulatory requirements for mass balance and metabolic tracing studies. The aromatic ring labeling pattern [4] confers metabolic stability, reducing the risk of deuterium loss during in vivo biotransformation.

Quality Control and Method Validation in cGMP Analytical Laboratories

Incorporate 4-Fluorobenzaldehyde-2,3,5,6-D4 into standard operating procedures (SOPs) for the validation of LC-MS/MS methods used to monitor residual 4-fluorobenzaldehyde in API manufacturing. The compound's certified isotopic purity (98 atom% D) and chemical purity (96%) , combined with its distinct MRM transition (m/z 129→99) [2], provide a traceable, auditable internal standard that meets FDA and ICH guidelines for bioanalytical method validation.

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